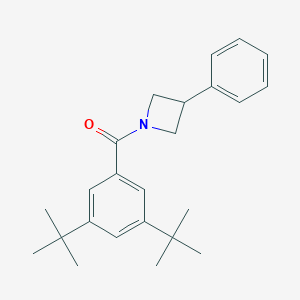![molecular formula C32H33FN2O4 B286631 methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the pyrrole family and has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate. One of the most promising directions is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of the compound's potential applications in the treatment of other inflammatory and pain-related disorders. Finally, the study of the compound's pharmacokinetics and pharmacodynamics in humans is also an important future direction.
Méthodes De Synthèse
The synthesis of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate involves the reaction of various chemical reagents. The process starts with the reaction of aniline with ethyl acetoacetate to form 3-(anilinocarbonyl)pent-4-enoic acid ethyl ester. This intermediate compound is then reacted with 4-fluorobenzaldehyde and isopropylmagnesium bromide to form 5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-1-carbaldehyde. Finally, the reaction of this compound with methyl 3-hydroxypentanoate results in the formation of Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate.
Applications De Recherche Scientifique
Methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Propriétés
Formule moléculaire |
C32H33FN2O4 |
|---|---|
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
methyl (3R)-5-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxypentanoate |
InChI |
InChI=1S/C32H33FN2O4/c1-21(2)30-29(32(38)34-25-12-8-5-9-13-25)28(22-10-6-4-7-11-22)31(23-14-16-24(33)17-15-23)35(30)19-18-26(36)20-27(37)39-3/h4-17,21,26,36H,18-20H2,1-3H3,(H,34,38)/t26-/m1/s1 |
Clé InChI |
JGSHUQUHQOIXOJ-AREMUKBSSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(=O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B286555.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)


![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)